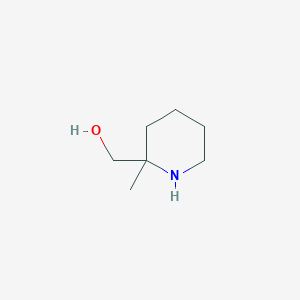

(2-Methylpiperidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpiperidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(6-9)4-2-3-5-8-7/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUZRRCAXCJUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094071-26-7 | |

| Record name | (2-methylpiperidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 2,2-Disubstituted Piperidine Scaffold

An In-depth Technical Guide to (2-Methylpiperidin-2-yl)methanol (CAS 1094071-26-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (2-Methylpiperidin-2-yl)methanol (CAS 1094071-26-7) is a novel chemical entity with limited publicly available data. This guide has been constructed by leveraging data from structurally similar compounds and established principles of organic chemistry. All properties and protocols should be considered predictive and require experimental validation.

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is invaluable for exploring chemical space in drug design.[3] The introduction of substituents onto the piperidine core, particularly at the 2-position, creates chiral centers that can significantly influence a molecule's interaction with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3]

(2-Methylpiperidin-2-yl)methanol, with its quaternary stereocenter at the 2-position bearing both a methyl and a hydroxymethyl group, represents a unique and valuable building block. The presence of the primary alcohol offers a versatile handle for further chemical modification, while the methyl group can provide steric bulk and influence the conformational preference of the piperidine ring. This combination of features makes it an attractive scaffold for the synthesis of novel therapeutics.[4]

Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of experimental data for (2-Methylpiperidin-2-yl)methanol, the following properties have been estimated based on closely related analogs such as 2-methylpiperidine and 2-piperidinemethanol.[5][6][7][8]

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with 2-methylpiperidine and 2-piperidinemethanol[5][7] |

| Boiling Point | ~180-200 °C (at 760 mmHg) | Interpolation between 2-methylpiperidine (~118°C) and other substituted piperidinemethanols[5] |

| Melting Point | < 25 °C | Analogy with similar liquid piperidine derivatives[5] |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO) | The presence of the polar hydroxyl and amine groups suggests good solubility in polar media.[8] |

| pKa | ~10.5 - 11.0 (for the piperidinium ion) | Based on the pKa of 2-methylpiperidine (~10.95)[5] |

Predicted Spectroscopic Data

The following are predicted spectral characteristics. Experimental verification is essential.

(Predicted for CDCl₃ solvent)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | s | 2H | -CH₂OH |

| ~2.8 - 3.0 | m | 1H | Piperidine ring proton |

| ~2.5 - 2.7 | m | 1H | Piperidine ring proton |

| ~1.2 - 1.8 | m | 6H | Piperidine ring protons |

| ~1.1 | s | 3H | -CH₃ |

| (variable) | br s | 2H | -NH, -OH (D₂O exchangeable) |

Rationale: The singlet for the hydroxymethyl protons is predicted due to the adjacent quaternary carbon. The methyl group will also appear as a singlet. The piperidine ring protons will show complex multiplets. The chemical shifts are estimated based on data for 2-piperidinemethanol and 2-methylpiperidine.[9]

(Predicted for CDCl₃ solvent)

| Chemical Shift (δ) ppm | Assignment |

| ~70 | -C H₂OH |

| ~60 | C 2-piperidine (quaternary) |

| ~45 | C 6-piperidine |

| ~35 | Piperidine ring carbon |

| ~25 | Piperidine ring carbon |

| ~23 | Piperidine ring carbon |

| ~22 | -C H₃ |

Rationale: The chemical shifts are estimated by considering the substituent effects of the methyl and hydroxymethyl groups on the piperidine ring, drawing parallels with known spectra of similar compounds.[10]

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 (broad) | O-H and N-H stretching |

| 2950 - 2850 | C-H stretching (aliphatic) |

| 1450 - 1470 | C-H bending |

| 1100 - 1000 | C-O stretching (primary alcohol) |

Rationale: The spectrum is expected to be dominated by the broad O-H and N-H stretching bands, characteristic of alcohols and secondary amines.[10]

| m/z | Assignment |

| 129 | [M]⁺ (Molecular ion) |

| 112 | [M - OH]⁺ |

| 98 | [M - CH₂OH]⁺ |

Rationale: The fragmentation pattern is likely to involve the loss of the hydroxyl group or the entire hydroxymethyl group.

Synthesis Strategies

While a specific, validated synthesis for (2-Methylpiperidin-2-yl)methanol has not been published, several logical synthetic routes can be proposed based on established methodologies for the synthesis of 2-substituted piperidines.[11][12][13]

General Synthetic Workflow

A plausible synthetic approach would involve the creation of the key C-C bonds at the 2-position of a piperidine precursor, followed by or incorporating the reduction of a carbonyl group to the desired alcohol.

Caption: A potential synthetic workflow for (2-Methylpiperidin-2-yl)methanol.

Proposed Experimental Protocol: A Multi-step Synthesis

This protocol is a conceptual outline and requires optimization and experimental validation.

Step 1: Carboxylation of 2-Methylpyridine This step introduces a carboxyl group at the 2-position of the pyridine ring.

-

Methodology:

-

To a solution of 2-methylpyridine in a suitable aprotic solvent (e.g., THF) at low temperature (-78 °C), add a strong base such as n-butyllithium to deprotonate the methyl group.

-

Quench the resulting anion with an excess of a carboxylating agent like diethyl carbonate or ethyl chloroformate.

-

Allow the reaction to warm to room temperature and work up with an aqueous acid solution.

-

Purify the resulting 2-pyridineacetic acid ester by column chromatography.

-

Step 2: Catalytic Hydrogenation of the Pyridine Ring This step reduces the aromatic pyridine ring to a piperidine.

-

Methodology:

-

Dissolve the 2-pyridineacetic acid ester from the previous step in a suitable solvent, such as ethanol or acetic acid.

-

Add a hydrogenation catalyst, for example, platinum(IV) oxide (Adam's catalyst) or rhodium on alumina.

-

Subject the mixture to hydrogen gas (50-100 psi) in a Parr shaker or a similar hydrogenation apparatus.

-

Monitor the reaction until hydrogen uptake ceases.

-

Filter off the catalyst and concentrate the filtrate to yield the 2-methylpiperidine-2-carboxylic acid ester.

-

Step 3: Reduction of the Ester to the Alcohol The final step is the reduction of the ester functionality to the primary alcohol.

-

Methodology:

-

In an inert atmosphere, prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C.

-

Slowly add a solution of the 2-methylpiperidine-2-carboxylic acid ester in the same solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and dry the filtrate over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude (2-Methylpiperidin-2-yl)methanol by vacuum distillation or column chromatography.

-

Applications in Research and Drug Development

The (2-Methylpiperidin-2-yl)methanol scaffold is a promising starting point for the development of new chemical entities with potential therapeutic applications. The piperidine moiety is prevalent in a wide array of approved drugs.[1][2]

As a Chiral Building Block

The quaternary stereocenter of this molecule makes it a valuable chiral building block. Enantiomerically pure forms of this compound could be used in asymmetric synthesis to produce complex molecules with specific stereochemistry, which is often crucial for biological activity.[3]

Potential Therapeutic Areas

Derivatives of substituted piperidines have shown activity in a multitude of therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: The lipophilic nature of the piperidine ring allows for good blood-brain barrier penetration, making its derivatives candidates for treating CNS conditions.[2]

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the piperidine scaffold.[13]

-

Analgesia: The piperidine structure is famously a part of many potent analgesics.[14]

Caption: Potential applications stemming from the core scaffold.

Safety and Handling

No specific safety data is available for (2-Methylpiperidin-2-yl)methanol. Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety precautions for related piperidine derivatives should be strictly followed.[15][16][17]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid contact with skin, eyes, and clothing.[16] Do not breathe vapors or mist.[18]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][19]

-

Fire Safety: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.[15] Use alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[19]

-

Toxicology: Piperidine and its simple derivatives are toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation or severe burns.[15] Assume (2-Methylpiperidin-2-yl)methanol has a similar toxicological profile.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

(2-Methylpiperidin-2-yl)methanol is a structurally intriguing molecule with significant potential as a building block in medicinal chemistry and organic synthesis. While direct experimental data remains scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. It is intended to serve as a foundational resource for researchers, encouraging and enabling further investigation into the properties, synthesis, and applications of this promising chemical scaffold. All information presented herein should be used as a starting point for rigorous experimental validation.

References

-

Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved February 24, 2026, from [Link]

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]

-

Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

- Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide. (2025). BenchChem.

- Yaya, A. R., Girard, M., Belkhadem, K., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.

-

Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

- Piperidine - SAFETY DATA SHEET. (2024). Penta Manufacturing Company.

- 1-PIPERIDINO ETHANOL CAS NO 3040-44-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House.

-

2-Piperidine-methanol. (2024). ChemBK. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

-

2-methyl piperidine, 109-05-7. (n.d.). The Good Scents Company. Retrieved February 24, 2026, from [Link]

- Yaya, A. R., Girard, M., Belkhadem, K., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.

- Safety Data Sheet: Piperidine. (2025). Carl ROTH.

- Piperidine - SAFETY D

-

Crystal structures of two chiral piperidine derivatives. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]

- Piperidine-2-ethanol. (n.d.). Jubilant Ingrevia.

- Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism. (n.d.). Frontiers.

-

2-Methylpiperidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 24, 2026, from [Link]

- Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021). Life Chemicals.

- Yaya, A. R., Girard, M., Belkhadem, K., et al. (2022). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ChemRxiv.

- 7CAS: Versatile cis-prenyltransferase MM_0014 from Methanosarcina mazei. (2021). RCSB PDB.

- An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. (2025). BenchChem.

- Chen, et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1).

-

2-Methylpiperidine. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

- High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences.

- Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. (2015).

-

(piperidin-2-yl)methanol - C6H13NO. (n.d.). Chemspace. Retrieved February 24, 2026, from [Link]

- Piperidine-containing drugs and recently studied analogs. (2025). PubMed.

- Analgesic activity of alkyl piperidine derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model. (2025). MDPI.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- An In-depth Technical Guide to 2-Ethyl-4-methylpiperidine Deriv

- Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. (2025).

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Methylpiperidine | 109-05-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CAS 3433-37-2: 2-Piperidinemethanol | CymitQuimica [cymitquimica.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ajchem-a.com [ajchem-a.com]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. carlroth.com [carlroth.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Note & Protocol: Asymmetric Synthesis of (2-Methylpiperidin-2-yl)methanol Analogues

A Senior Application Scientist's Guide to Chiral Piperidine Scaffolds

Abstract

The 2-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products.[1] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making enantioselective synthesis a key challenge for drug development professionals.[2] This guide provides a comprehensive overview of established strategies for the asymmetric synthesis of chiral 2-substituted piperidines, with a detailed, field-proven protocol for the synthesis of (R)-piperidin-2-ylmethanol, a valuable chiral building block. Furthermore, we will discuss strategic considerations for extending these methodologies to the synthesis of more complex analogues, such as the quaternary compound (2-Methylpiperidin-2-yl)methanol.

The Strategic Importance of Chiral Piperidines in Drug Discovery

The piperidine ring offers a privileged scaffold in drug design. Its saturated, non-aromatic nature provides a three-dimensional architecture that can effectively probe the complex topology of biological targets like enzymes and receptors.[1] When a stereocenter is introduced, particularly at the C-2 position, the resulting enantiomers can exhibit dramatically different pharmacological profiles, including variations in efficacy, selectivity, and metabolism.[2] Consequently, robust and scalable methods for accessing enantiomerically pure 2-substituted piperidines are of paramount importance to the pharmaceutical industry.

Core Strategies for Asymmetric Synthesis

Several powerful strategies have been developed to control the stereochemistry at the C-2 position of the piperidine ring. The choice of method often depends on factors such as the availability of starting materials, desired scale, and the specific functionality required in the final product.

-

Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules as starting materials. For instance, amino acids like L-pipecolic acid provide a pre-defined stereocenter at the C-2 position, which can then be elaborated into the desired target. This method is often direct and efficient for specific enantiomers.

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[3] Evans' oxazolidinones or auxiliaries derived from phenylglycinol have been successfully used to control the alkylation of piperidinone precursors, thereby setting the desired stereocenter.[3][4][5] The auxiliary is cleaved and can often be recovered at the end of the sequence.

-

Asymmetric Catalysis: This is a highly atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Key methods include the transition-metal-catalyzed asymmetric hydrogenation of substituted pyridines or enamines and organocatalytic reactions, such as proline-catalyzed biomimetic cyclizations.[1][6][7][8]

Featured Protocol: Chiral Pool Synthesis of (R)-Piperidin-2-ylmethanol

This protocol details a reliable and scalable synthesis of (R)-piperidin-2-ylmethanol starting from commercially available (R)-pipecolic acid. This "chiral pool" approach ensures the absolute stereochemistry of the final product is directly inherited from the starting material. The workflow involves N-protection, reduction of the carboxylic acid, and final deprotection.

Caption: Synthetic workflow for (R)-Piperidin-2-ylmethanol.

Step 1: N-Protection of (R)-Pipecolic Acid

Rationale: The secondary amine of the starting material must be protected to prevent side reactions during the subsequent reduction step. The benzyloxycarbonyl (Cbz) group is chosen as it is stable under the reduction conditions and can be cleanly removed in the final step via hydrogenolysis.

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| (R)-Pipecolic Acid | 129.16 | 10.0 g | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 6.2 g | 2.0 |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 14.0 mL | 1.2 |

| Dioxane | - | 100 mL | - |

| Water | - | 50 mL | - |

Protocol:

-

Dissolve (R)-pipecolic acid and NaOH in 50 mL of water in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add 100 mL of dioxane.

-

Slowly add benzyl chloroformate dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2 with concentrated HCl.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-N-Cbz-pipecolic acid as a viscous oil, which is used in the next step without further purification.

Step 2: Reduction of (R)-N-Cbz-Pipecolic Acid

Rationale: The carboxylic acid is reduced to a primary alcohol. Borane-tetrahydrofuran complex (BH₃-THF) is an effective reagent for this transformation, being selective for carboxylic acids in the presence of the Cbz protecting group.

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| (R)-N-Cbz-Pipecolic Acid | 263.30 | ~20.4 g (from Step 1) | 1.0 |

| Borane-THF complex (1M) | - | 155 mL | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

Protocol:

-

In a flame-dried 500 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the crude (R)-N-Cbz-pipecolic acid in 200 mL of anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add the 1M solution of BH₃-THF complex via a dropping funnel over 1 hour.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude (+)-2-(Hydroxymethyl)-1-piperidinecarboxylic Acid Phenylmethyl Ester, which can be purified by column chromatography if necessary.

Step 3: Deprotection via Hydrogenolysis

Rationale: The Cbz protecting group is removed by catalytic hydrogenation. This reaction cleaves the benzyl-oxygen bond, releasing the free amine and producing toluene and carbon dioxide as byproducts. This protocol is adapted from established procedures.[9]

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Cbz-protected alcohol | 249.31 | 5.00 g | 1.0 |

| Palladium on Carbon (10 wt%) | - | 500 mg | - |

| Ethyl Acetate | - | 70 mL | - |

| Hydrogen (H₂) | - | 1 atm (balloon) | - |

Protocol:

-

Dissolve the Cbz-protected alcohol (5.00 g, 20.06 mmol) in ethyl acetate (70 mL) in a hydrogenation flask.

-

Carefully add 10% Palladium on carbon (500 mg) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.[9]

-

Monitor the reaction by TLC. If the reaction is sluggish, the catalyst can be filtered and fresh catalyst added.[9]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation (e.g., Kugelrohr) to yield (R)-piperidin-2-ylmethanol as an oil.[9]

Characterization and Quality Control

Confirmation of Structure and Purity:

-

¹H NMR: The structure of the final product should be confirmed by proton Nuclear Magnetic Resonance spectroscopy. Expected chemical shifts for (R)-piperidin-2-ylmethanol in CDCl₃ are approximately: δ 3.53-3.48 (m, 1H), 3.36-3.31 (m, 1H), 3.02 (d, 1H), 2.61-2.53 (m, 2H), and various signals for the piperidine ring protons.[9]

-

Mass Spectrometry: To confirm the molecular weight (115.17 g/mol ).

Determination of Enantiomeric Purity:

-

Chiral HPLC: The most reliable method for determining the enantiomeric excess (ee%) is High-Performance Liquid Chromatography using a chiral stationary phase (CSP).[2][10] A suitable method would need to be developed, screening various chiral columns (e.g., polysaccharide-based) and mobile phases (e.g., hexane/isopropanol mixtures). The goal is to achieve baseline separation of the two enantiomers to allow for accurate integration of the peak areas.

Strategic Outlook: Towards (2-Methylpiperidin-2-yl)methanol

The synthesis of the target quaternary stereocenter in (2-Methylpiperidin-2-yl)methanol requires a different strategic approach, as the C-2 position must be functionalized twice with stereochemical control.

Caption: A conceptual workflow for synthesizing a C-2 quaternary center.

A plausible, albeit challenging, strategy could involve:

-

Chiral Auxiliary Approach: Starting with an N-protected piperidin-2-one bearing a chiral auxiliary.

-

Diastereoselective α-Methylation: The first C-C bond is formed by treating the enolate with an electrophilic methyl source (e.g., methyl iodide). The auxiliary directs the facial attack to create a chiral 2-methyl-piperidinone.

-

Enolate Trapping and Functionalization: The resulting ketone could be converted to an enolate and reacted with a source for the hydroxymethyl group precursor, such as a cyano- or formyl- group equivalent.

-

Reduction and Cleavage: Subsequent reduction of the nitrile/aldehyde and the lactam carbonyl, followed by cleavage of the chiral auxiliary, would yield the final product.

This conceptual path highlights the significant synthetic challenges in constructing quaternary α-amino alcohol centers and underscores the importance of developing novel stereoselective methodologies.

Safety Precautions

-

Reagents: Handle all reagents in a well-ventilated fume hood. Borane-THF is flammable and reacts with water; handle under an inert atmosphere. Benzyl chloroformate is corrosive and lachrymatory.

-

Catalyst: Palladium on carbon is flammable, especially when dry or saturated with hydrogen. Do not allow the catalyst to dry completely in the air. Filter under a stream of inert gas if possible.

-

Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition.

References

- Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (2025). Asian Journal of Organic Chemistry.

- Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (n.d.). Canadian Science Publishing.

- (R)-Piperidin-2-ylMethanol | 3197-44-2. (2025). ChemicalBook.

- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. (2002). R Discovery.

- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. (2015). J. Am. Chem. Soc., 137, 4445–4452.

- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. (2002).

- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.

- Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (2004). Journal of Medicinal Chemistry.

- Chiral auxiliary. (n.d.). Wikipedia.

- Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. (2024). Synlett.

- (S)-Piperidin-2-ylmethanol | 41373-39-1. (n.d.). Synblock.

- Application Notes and Protocols: Use of 5-Butyl-2-methylpiperidine as a Chiral Auxiliary. (n.d.). Benchchem.

- An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. (n.d.). Benchchem.

- Asymmetric Synthesis with Chemical and Biological Methods. (n.d.). Wiley-VCH.

- (piperidin-2-yl)methanol. (n.d.). Chemspace.

- Application Notes and Protocols: Synthesis of Chiral Amines with (1-Tosylpiperidin-2-yl)methanol. (n.d.). Benchchem.

- Application of Chiral HPLC to Medicinal Chemistry-Rel

- Asymmetric Hydrogen

- Advanced Chiral Auxiliary Synthesis. (n.d.). BOC Sciences.

- Application of Biobased Solvents in Asymmetric C

- Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. (n.d.).

- Chiral Auxiliaries in Asymmetric Synthesis. (n.d.).

- Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. (2011). PubMed.

- Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. (2023). Organic & Biomolecular Chemistry, 21, 2361.

- (S)-Piperidin-2-ylmethanol | 41373-39-1. (n.d.). Merck.

- Asymmetric synthesis of substituted NH-piperidines from chiral amines. (n.d.). RSC Publishing.

- Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzym

-

(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][9][11]OXAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses Procedure.

- Flow Synthesis of 2-Methylpyridines via α-Methyl

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). PubMed.

- Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. (n.d.). LabMed Discovery.

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). Acta Pharma Reports, 3(2).

- Method for preparing 4-piperidyl piperidine. (2005).

- Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand. (n.d.). Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharma.researchfloor.org [pharma.researchfloor.org]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. ethz.ch [ethz.ch]

- 8. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (R)-Piperidin-2-ylMethanol | 3197-44-2 [chemicalbook.com]

- 10. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

biocatalytic transamination for 2,2-disubstituted piperidines

Application Note: Biocatalytic Access to Sterically Hindered Piperidines via Amine Transaminases

Part 1: Executive Summary & Core Directive

The Challenge:

The synthesis of 2,2-disubstituted piperidines (containing a quaternary carbon

The Biocatalytic Reality (Expert Insight): It is critical to distinguish between 2-substituted (tertiary carbon) and 2,2-disubstituted (quaternary carbon) targets.

-

Standard Amine Transaminases (ATAs) are exceptional for synthesizing 2-substituted and 2,6-disubstituted piperidines via the reductive amination of ketones followed by spontaneous cyclization.

-

Direct Synthesis of 2,2-Disubstituted Centers: ATAs generally cannot form a quaternary center directly from a ketone precursor because the transamination mechanism involves the addition of a proton (H) to the C=N bond, yielding a tertiary carbon (CH-NH).

-

The Solution: For strict 2,2-disubstituted targets, the biocatalytic route typically involves the Kinetic Resolution of the racemic amine or the use of Imine Reductases (IREDs) .

Scope of this Guide: This protocol details the Asymmetric Synthesis of Sterically Hindered 2-Substituted and 2,6-Disubstituted Piperidines using engineered ATAs—the most robust and industrially validated approach. It includes a specific "Feasibility Assessment" section addressing the quaternary (2,2-disubstituted) limitation and alternative resolution strategies.

Part 2: Scientific Integrity & Mechanism

The "Smart" Pathway: Transamination-Cyclization Cascade

The most efficient route to chiral piperidines is the transamination of a 1,5-dicarbonyl substrate (or a 5-halo-ketone). The ATA enantioselectively aminates the less hindered carbonyl (or the specific ketone target), generating a linear amine intermediate that undergoes spontaneous intramolecular nucleophilic attack to form the piperidine ring (often as a cyclic imine or enamine, which is then reduced).

Mechanism:

-

Ping-Pong Bi-Bi: The ATA shuttles an amine group from a donor (Isopropylamine) to the substrate ketone via the PLP cofactor.

-

Chiral Recognition: The enzyme's active site (Small vs. Large pocket) dictates the stereochemistry (

or -

Thermodynamic Trap: The resulting amine cyclizes, driving the equilibrium forward.

Visualization: The Biocatalytic Cascade

Caption: Figure 1. The ATA-mediated cascade.[1][2] Stereochemistry is set during the initial amination step. Cyclization acts as a thermodynamic sink, pulling the equilibrium.

Part 3: Experimental Protocols

Critical Reagents & Equipment

-

Enzymes: Engineered Transaminase Panel (e.g., Codexis ATA-113/117 analogs, or Arthrobacter/Chromobacterium variants).

-

Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM stock.[3]

-

Amine Donor: Isopropylamine (IPA) – Preferred for equilibrium displacement via vacuum.[4]

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5 – 8.5. Note: Higher pH favors cyclization.

-

Analysis: GC-FID or HPLC (Chiralpak IG/IC columns).

Protocol A: Micro-Scale Screening (200 µL)

Objective: Identify the optimal ATA variant for the specific hindered ketone.

-

Substrate Prep: Dissolve the diketone/halo-ketone substrate (50 mM final) in DMSO (10% v/v final).

-

Master Mix: Prepare KPi buffer (100 mM, pH 8.0) containing:

-

1 mM PLP.[5]

-

1 M Isopropylamine (neutralized with H3PO4 to pH 8.0).

-

-

Reaction Initiation: In a 96-well deep-well plate, add:

-

180 µL Master Mix.

-

20 µL Enzyme Lysate (10-20 mg/mL protein) or lyophilized powder (2 mg).

-

Substrate solution.[5]

-

-

Incubation: Seal with breathable film. Shake at 30-45°C, 600 rpm for 24 hours.

-

Workup: Basify with 20 µL 10M NaOH (to ensure complete cyclization and extraction efficiency). Extract with 400 µL MTBE or Ethyl Acetate.

-

Analysis: Analyze organic phase by GC/HPLC. Look for the cis/trans diastereomers if 2,6-disubstituted.[1]

Protocol B: Preparative Scale Synthesis (1.0 g Scale)

Objective: Maximize conversion using equilibrium displacement.

-

Reactor Setup: Use a 50 mL round-bottom flask with an overhead stirrer and a vacuum outlet (or N2 sweep).

-

Reaction Mix:

-

Substrate: 1.0 g (dissolved in minimal DMSO/MeOH).

-

Buffer: 20 mL KPi (100 mM, pH 8.0).

-

Donor: Isopropylamine (1 M, pH 8.0).[3]

-

Cofactor: PLP (1 mM).

-

Enzyme: 50-100 mg lyophilized ATA (based on screen).

-

-

Equilibrium Displacement (The "Vacuum" Method):

-

Heat to 35-40°C.

-

Apply mild vacuum (300-400 mbar) or a continuous N2 sweep to remove the volatile co-product Acetone .

-

Expert Note: Replenish IPA (0.5 eq) every 6-8 hours if conversion stalls, as IPA is also volatile.

-

-

Monitoring: Track ketone consumption.

-

Cyclization/Reduction:

-

Once ketone is consumed (>95%), the mixture contains the linear amine or cyclic imine.

-

For Piperidines: Adjust pH to 11-12 with NaOH. Stir for 1 hour to force cyclization.

-

If the product is a

-1-piperideine (imine), add NaBH4 (1.5 eq) or use an IRED for diastereoselective reduction.

-

-

Isolation: Extract with MTBE (3 x 20 mL). Dry over MgSO4. Evaporate.

Part 4: Data Analysis & Troubleshooting

Expected Performance Metrics

| Parameter | 2-Substituted (e.g., 2-Methyl) | 2,6-Disubstituted (e.g., Pinidinone) | 2,2-Disubstituted (Quaternary) |

| Typical Yield | 85 - 95% | 60 - 80% | < 5% (Direct Synthesis) |

| Enantiomeric Excess (ee) | > 99% (R or S) | > 99% (ee), > 90% (dr) | N/A |

| Major Challenge | Product Inhibition | Steric fit in active site | Mechanistically Restricted |

| Recommended Enzyme | Vibrio fluvialis (Vf-ATA), Arthrobacter | Engineered ATA-117 variants | Requires Kinetic Resolution |

Troubleshooting the "Quaternary Barrier"

If your target is strictly a 2,2-disubstituted piperidine (e.g., 2-methyl-2-phenylpiperidine), standard ATA synthesis from a ketone will fail because the enzyme cannot form a C-N bond at a quaternary center (it adds H).

Alternative Protocol: Kinetic Resolution of 2,2-Disubstituted Amines If you can synthesize the racemic 2,2-disubstituted piperidine chemically:

-

Enzyme: Use an ATA that accepts sterically hindered amines (e.g., Aspergillus terreus variants) or Monoamine Oxidase (MAO-N) .

-

Acceptor: Pyruvate (for ATA) or Oxygen (for MAO-N).

-

Process: The enzyme selectively oxidizes one enantiomer to the imine (which hydrolyzes to the ketone), leaving the other amine enantiomer pure.

Decision Workflow

Caption: Figure 2. Process selection guide. Direct ATA synthesis is reserved for non-quaternary centers.

References

-

Heckmann, C. M., & Paul, C. E. (2023).[6] Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.[5][6][7] JACS Au, 3(6), 1642–1649.[6] Link

-

Maciá, B., et al. (2016). Transaminase-Catalyzed Enantioselective Synthesis of Piperidines. Chemistry – A European Journal, 22(46), 16428-16432. Link

-

Simon, R. C., et al. (2012).[1] Regio- and Stereoselective Monoamination of Diketones with Transaminases.[1] Angewandte Chemie International Edition, 51(27), 6713–6716. Link

-

Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. Link

-

Gomm, A., & O’Reilly, E. (2018). Transaminases for Chiral Amine Synthesis. Current Opinion in Chemical Biology, 43, 106-112. Link

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chiral Piperidine Synthesis via Spiro Ring Contraction

Introduction: The Quest for Three-Dimensionality in Drug Discovery

The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and natural products.[1] Its saturated, six-membered ring system offers a desirable three-dimensional geometry that can lead to improved pharmacological properties compared to flat, aromatic structures.[1] The drive towards molecules with greater sp³ character has intensified the search for innovative synthetic strategies that provide precise control over stereochemistry and substitution patterns on the piperidine core. Spirocyclic piperidines, in particular, are gaining significant attention as they introduce a quaternary spiro-carbon, further enhancing the molecule's rigidity and three-dimensionality.[2][3]

This guide delves into a less-conventional yet powerful strategy for the asymmetric synthesis of chiral piperidines: spiro ring contraction . This approach involves the synthesis of a larger spirocyclic precursor that subsequently undergoes a ring-contracting rearrangement to furnish the desired chiral piperidine scaffold. This method offers a unique entry into complex piperidine structures that may be challenging to access through more traditional cyclization or functionalization strategies. We will explore the mechanistic underpinnings of these transformations and provide detailed protocols for their implementation in a research setting.

Core Concept: From Spirocyclic Precursors to Chiral Piperidines

The central principle of this strategy is the stereoselective construction of a spirocyclic system containing a latent piperidine ring. This precursor is then subjected to conditions that induce a rearrangement, leading to the contraction of one of the rings to form the desired piperidine. This approach can be broadly categorized into a few key methodologies, each with its own set of advantages and mechanistic nuances.

Caption: Key strategies for spiro ring contraction in chiral piperidine synthesis.

Methodology 1: Photomediated Ring Contraction of Saturated N-Heterocycles

A particularly elegant approach to ring contraction involves the use of visible light to promote the transformation of N-arylsulfonyl piperidines into the corresponding pyrrolidines.[4] While this specific example leads to a five-membered ring, the underlying principles can be adapted for the synthesis of functionalized piperidines from larger spirocyclic systems. The reaction proceeds through a radical-mediated pathway, offering a mild and selective method for skeletal reorganization.

Mechanistic Insights

The photomediated ring contraction is initiated by the photoexcitation of a suitable photosensitizer, which then engages in an energy transfer or electron transfer process with the N-arylsulfonyl piperidine substrate. This generates a nitrogen-centered radical, which can undergo a variety of subsequent transformations, including intramolecular hydrogen atom transfer (HAT) and radical cyclization/fragmentation cascades, ultimately leading to the ring-contracted product. The stereochemistry of the final product is often influenced by the conformation of the starting material and the intermediates in the radical cascade.

Caption: Generalized workflow for photomediated ring contraction.

Experimental Protocol: Photomediated Ring Contraction

This protocol is a generalized procedure based on the principles of photomediated ring contraction of N-heterocycles.[4]

Materials:

-

N-Arylsulfonyl-substituted spirocyclic amine (1.0 equiv)

-

Photocatalyst (e.g., an iridium or organic dye-based catalyst, 1-5 mol%)

-

Degassed solvent (e.g., acetonitrile, dioxane, or benzene)

-

Inert gas (Nitrogen or Argon)

-

Visible light source (e.g., blue LEDs)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube or similar reaction vessel, combine the N-arylsulfonyl-substituted spirocyclic amine and the photocatalyst.

-

Solvent Addition: Add the degassed solvent via syringe under an inert atmosphere.

-

Degassing: Further degas the reaction mixture by three freeze-pump-thaw cycles.

-

Irradiation: Place the reaction vessel in front of the visible light source and stir vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ring-contracted chiral piperidine derivative.

Data Presentation:

| Entry | Spirocyclic Precursor | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | N-Tosyl-spiro[cyclohexane-1,2'-piperidine] | Chiral 1-azaspiro[4.5]decane derivative | 75 | 92 |

| 2 | N-Dansyl-spiro[cyclopentane-1,2'-piperidine] | Chiral 1-azaspiro[4.4]nonane derivative | 68 | 89 |

Note: The data presented here is illustrative and based on representative yields and selectivities for similar transformations.

Methodology 2: The Favorskii Rearrangement in Spirocyclic Systems

The Favorskii rearrangement is a classic organic reaction that involves the base-mediated rearrangement of an α-halo ketone to a carboxylic acid derivative.[5][6][7] When applied to cyclic α-halo ketones, this reaction results in a ring contraction.[5][6] This strategy can be envisioned for the synthesis of chiral piperidines from spirocyclic α-halo ketones containing a nitrogen atom within the ring system.

Causality in Experimental Design

The success of a Favorskii rearrangement for chiral piperidine synthesis hinges on the design of the spirocyclic precursor. The key is to have an α-halo ketone functionality adjacent to the spiro-carbon, with a nitrogen atom positioned appropriately in the other ring to ultimately form the piperidine. The choice of base is also critical, as it can influence the reaction mechanism and the nature of the final product (e.g., a carboxylic acid, ester, or amide).

Caption: Proposed mechanism for Favorskii rearrangement leading to a piperidine.

Hypothetical Protocol: Favorskii Rearrangement for Piperidine Synthesis

This is a proposed protocol based on the principles of the Favorskii rearrangement.

Materials:

-

Chiral spirocyclic α-halo ketone with an embedded nitrogen atom (1.0 equiv)

-

Base (e.g., sodium hydroxide, sodium methoxide, or an amine, 2-3 equiv)

-

Solvent (e.g., methanol, ethanol, or an ethereal solvent)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Dissolution: Dissolve the spirocyclic α-halo ketone in the chosen solvent in a round-bottom flask.

-

Base Addition: Cool the solution in an ice bath and slowly add the base.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Refluxing may be necessary for less reactive substrates.

-

Work-up: Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.

Methodology 3: Ring Opening of Spiro-Cyclopropyl Precursors

The ring strain inherent in cyclopropanes makes them valuable precursors for a variety of ring-opening reactions. By constructing a spirocyclic system with a cyclopropane ring adjacent to a nitrogen-containing ring, subsequent ring-opening can lead to the formation of a functionalized piperidine. This transformation can often be catalyzed by Lewis acids or transition metals.[8]

Trustworthiness of the Protocol: A Self-Validating System

The protocols described herein are based on established and reliable chemical transformations. The progress of these reactions can be readily monitored by standard analytical techniques such as TLC and LC-MS, allowing for in-process control and optimization. The final products can be fully characterized by NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm their structure and enantiopurity, thus providing a self-validating experimental system.

Conclusion: Expanding the Synthetic Toolbox for Chiral Piperidines

The synthesis of chiral piperidines via spiro ring contraction represents a sophisticated and powerful approach to this important class of N-heterocycles. While less common than traditional methods, this strategy offers unique advantages in accessing complex and highly substituted piperidine scaffolds. The methodologies outlined in this guide, particularly the photomediated and Favorskii-based approaches, provide a solid foundation for researchers and drug development professionals to explore this exciting area of synthetic chemistry. As the demand for novel, three-dimensional chemical matter continues to grow, the development of such innovative synthetic strategies will be paramount to the future of drug discovery.

References

-

A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

-

Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. The University of Liverpool Repository. [Link]

-

Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]

-

Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. University of Strathclyde. [Link]

-

Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC. [Link]

-

Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [Link]

-

Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. PubMed. [Link]

-

Photomediated ring contraction of saturated heterocycles. PMC. [Link]

-

Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

-

Favorskii rearrangement. Wikipedia. [Link]

-

Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Ring contraction of nitrogen‐containing heterocycles and... ResearchGate. [Link]

-

Pyrrolidine synthesis via ring contraction of pyridines. Nature. [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines. ResearchGate. [Link]

-

Favorskii Rearrangement Guide. Scribd. [Link]

-

A Two-Step Synthesis of 2-Spiropiperidines. PubMed. [Link]

-

Favorskii Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online. [Link]

-

Synthesis of Spiro[5.n (n=6–8)]heterocycles through Successive Ring-Expansion/Indole C-2 Functionalization. East China Normal University. [Link]

-

Ring contraction in synthesis of functionalized carbocycles. Chemical Society Reviews (RSC Publishing). [Link]

-

Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

-

Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. [Link]

-

Strategies for the synthesis of spiropiperidines - a review of the last 10 years. SciSpace. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]

- 4. Photomediated ring contraction of saturated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. Favorskii Reaction [organic-chemistry.org]

- 8. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of 2-Methylpiperidine-2-methanol as a Novel Chiral Auxiliary: Application Notes and Protocols

Introduction: The Quest for Stereochemical Control

In the landscape of modern organic synthesis, particularly within drug development, the precise control of stereochemistry is paramount. Chiral auxiliaries are a powerful and reliable tool in this endeavor, offering a robust strategy for the synthesis of enantiomerically pure compounds.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered.[1] While well-established auxiliaries like Evans' oxazolidinones and pseudoephedrine are mainstays in the field, the exploration of novel chiral scaffolds continues to be a vibrant area of research, driven by the need for diverse reactivity, improved efficiency, and unique stereochemical outcomes.[1][]

This guide introduces the hypothetical application of 2-methylpiperidine-2-methanol, a chiral 1,3-amino alcohol, as a novel chiral auxiliary. While direct literature precedents for this specific compound's use as a chiral auxiliary are not established, its structural motifs suggest significant potential. This document will, therefore, provide a detailed, scientifically-grounded framework for its application in asymmetric synthesis, drawing upon the well-established principles of analogous 1,2- and 1,3-amino alcohol auxiliaries.[3][4][5][6]

Core Principles of 2-Methylpiperidine-2-methanol as a Chiral Auxiliary

The efficacy of a chiral amino alcohol auxiliary hinges on its ability to form a rigid, chelated transition state.[4] In the case of 2-methylpiperidine-2-methanol, the nitrogen atom and the hydroxyl group can coordinate to a metal cation (e.g., from an organometallic reagent or a Lewis acid), creating a conformationally restricted structure.[4] This rigid scaffold, featuring a stereogenic center at the 2-position of the piperidine ring, can effectively shield one face of a tethered prochiral substrate, thereby directing the approach of a reagent to the less sterically hindered face.[4]

The piperidine ring itself, with its well-defined chair-like conformations, further contributes to a predictable stereochemical environment. The methyl group at the C2 position is expected to play a crucial role in dictating the facial bias.

Synthesis of the Chiral Auxiliary

Enantiomerically pure 2-methylpiperidine-2-methanol is not readily commercially available and would need to be synthesized. A potential synthetic route could involve the asymmetric synthesis of 2-substituted piperidines, a well-researched area.[7] Alternatively, resolution of a racemic mixture could be employed. For the purpose of these application notes, we will assume the availability of the enantiopure (S)-2-methylpiperidine-2-methanol. The nitrogen of the auxiliary would likely be protected, for instance as an N-Boc derivative, to facilitate handling and direct the subsequent acylation step. A general procedure for Boc protection of a similar compound, 2-piperidinemethanol, is well-documented.[8]

Application in Asymmetric Alkylation

A primary application for a chiral auxiliary like 2-methylpiperidine-2-methanol would be in the diastereoselective alkylation of carboxylic acid derivatives. The general workflow involves three key stages: attachment of the auxiliary, diastereoselective enolate alkylation, and cleavage of the auxiliary.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-Boc-piperidine-2-methanol synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of 2,2-Disubstituted Piperidines

Welcome to the Technical Support Center for the N-alkylation of 2,2-disubstituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of these sterically hindered scaffolds. The piperidine moiety is a cornerstone in medicinal chemistry, and its successful functionalization is often a critical step in the development of novel therapeutics.[1][2] The unique steric environment of 2,2-disubstituted piperidines presents specific challenges that require careful consideration of reaction parameters.

This resource is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of 2,2-disubstituted piperidines in a practical question-and-answer format.

Question 1: My N-alkylation reaction is extremely slow or shows no conversion. What are the primary factors to investigate?

Answer:

Slow or stalled reactions are the most common issue when working with 2,2-disubstituted piperidines due to significant steric hindrance around the nitrogen atom.[3] This steric bulk impedes the approach of the electrophile. Here’s a systematic approach to troubleshooting:

-

Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[4] However, monitor the reaction closely for potential decomposition of starting materials or products.

-

Enhance Nucleophilicity with Solvent Choice: Switching to a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can increase the nucleophilicity of the piperidine nitrogen and stabilize the transition state.[4]

-

Increase Electrophile Reactivity: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or, even better, an alkyl iodide. For particularly challenging cases, an alkyl triflate is a highly reactive option.

-

Activate the Amine with a Stronger Base: In reactions requiring a base to neutralize the formed acid, a stronger, non-nucleophilic base can enhance the reactivity of the piperidine. Consider bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) to generate a more potent nucleophile.[4]

Question 2: I am observing significant amounts of unreacted starting material and the formation of a quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of a quaternary ammonium salt indicates over-alkylation, a common side reaction in N-alkylation.[5] While the steric hindrance of the 2,2-disubstituted piperidine can sometimes disfavor this, it can still occur, especially with highly reactive electrophiles. To favor mono-alkylation:

-

Control Stoichiometry: Use a slight excess of the 2,2-disubstituted piperidine relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of the piperidine).

-

Slow Addition of the Electrophile: Adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration of the electrophile in the reaction mixture, thus favoring the reaction with the more abundant secondary amine over the newly formed, and often more nucleophilic, tertiary amine.[5]

-

Lower the Reaction Temperature: If the reaction is proceeding but over-alkylation is an issue, reducing the temperature can help control the reaction rate and improve selectivity.

Question 3: My desired product is formed, but in low yield, and I have a complex mixture of byproducts. What are the likely side reactions and how can I mitigate them?

Answer:

Besides over-alkylation, other side reactions can plague the N-alkylation of hindered piperidines, especially under forcing conditions.

-

Elimination (E2) Reactions: If your alkylating agent has a β-hydrogen, elimination to form an alkene can compete with the desired substitution (SN2) reaction, especially with stronger, bulkier bases and higher temperatures. To minimize this, use a less-hindered base if possible and try to run the reaction at the lowest effective temperature.

-

Decomposition: At elevated temperatures, sensitive functional groups on either the piperidine or the alkylating agent may degrade. Careful monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.

-

Catalyst Deactivation (for catalytic methods): In catalytic reactions, such as Buchwald-Hartwig amination, catalyst deactivation can lead to incomplete conversion.[6] Ensure rigorous exclusion of air and moisture, and consider using pre-catalysts or ligands that are more resistant to degradation.

Frequently Asked Questions (FAQs)

What is the best general-purpose method for N-alkylating a 2,2-disubstituted piperidine?

For many cases, reductive amination is a robust and often preferred method for N-alkylating sterically hindered secondary amines like 2,2-disubstituted piperidines.[7][8] This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)3) and borane-pyridine complex.[7] This approach avoids the use of harsh alkylating agents and often proceeds under milder conditions with high selectivity.

Are there catalytic methods that are particularly effective for these hindered substrates?

Yes, several catalytic systems have been developed that show good efficacy for the N-alkylation of sterically hindered amines.

-

Manganese Pincer Complexes: These earth-abundant metal catalysts have been shown to be effective for the N-alkylation of amines with alcohols under relatively mild conditions, tolerating a wide range of functional groups.[9]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, particularly for N-arylation. With the development of increasingly sophisticated phosphine ligands, the scope of this reaction has expanded to include sterically hindered amines.[6][10][11]

-

Nickel-Catalyzed Amination: Nickel catalysts offer a more cost-effective alternative to palladium and have been successfully employed for the N-alkylation of amines with alcohols.[12]

Can I use the Mitsunobu reaction for the N-alkylation of a 2,2-disubstituted piperidine?

The Mitsunobu reaction, which converts an alcohol to an alkylated amine in the presence of a phosphine and an azodicarboxylate (like DEAD or DIAD), can be a viable option.[13][14][15] A key advantage is the inversion of stereochemistry at the alcohol carbon. However, the success of the Mitsunobu reaction is highly dependent on the pKa of the amine nucleophile. For less nucleophilic, sterically hindered piperidines, the reaction may be sluggish or fail. It is often more successful with more acidic nitrogen nucleophiles like imides or sulfonamides.[16]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general guideline for the N-alkylation of a 2,2-disubstituted piperidine with an aldehyde using sodium triacetoxyborohydride.

Materials:

-

2,2-disubstituted piperidine (1.0 eq)

-

Aldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the 2,2-disubstituted piperidine (1.0 eq) and the aldehyde (1.1 eq).

-

Dissolve the starting materials in anhydrous DCM or DCE (to make a ~0.1 M solution).

-

Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

-

Continue to stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight depending on the steric hindrance of the substrates.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide

This protocol is a general guideline for the direct N-alkylation of a 2,2-disubstituted piperidine with an alkyl halide.

Materials:

-

2,2-disubstituted piperidine (1.2 eq)

-

Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

-

Potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Set up a round-bottom flask under an inert atmosphere.

-

To the flask, add the 2,2-disubstituted piperidine (1.2 eq), the base (K2CO3 or DIPEA, 2.0 eq), and anhydrous DMF or MeCN (to make a ~0.1-0.5 M solution).

-

Begin stirring the solution at room temperature.

-

Add the alkyl halide (1.0 eq) to the reaction mixture. For highly reactive alkyl halides, slow addition using a syringe pump is recommended to minimize over-alkylation.[5]

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

-

Wash the organic layer with water and brine to remove the base and any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of 2,2-Dimethylpiperidine

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | K2CO3 | DMF | Room Temp | 24 | ~75 | [17] |

| Benzyl Bromide | DIPEA | MeCN | Room Temp | 12 | ~80 | [5] |

| 4-Bromobutylphosphonate | K2CO3 | DMF | 80 | 16 | Low-Moderate | [4] |

| Benzaldehyde (Reductive Amination) | NaBH(OAc)3 | DCE | Room Temp | 12 | >90 | [7] |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Visualizations

Caption: Challenges in the N-alkylation of 2,2-disubstituted piperidines.

Caption: Troubleshooting workflow for low conversion in N-alkylation.

References

-

Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12641. [Link]

-

Lytvyn, R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(3), 339. [Link]

-

Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. [Link]

-

Mirabella, S., et al. (2017). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry, 15(40), 8521-8529. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Kumar, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 229-242. [Link]

-

Gunanathan, C., & Milstein, D. (2011). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 13(23), 6244-6247. [Link]

-

Widen, J. C., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 132(46), 16448-16451. [Link]

-

Mirabella, S., et al. (2017). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. RSC Publishing. [Link]

-

ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

-

Ryan, J., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1695-1702. [Link]

-

Varma, R. S., & Kumar, D. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Tetrahedron Letters, 45(17), 3477-3480. [Link]

-

Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

-

Yan, T., et al. (2015). Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen. Angewandte Chemie International Edition, 54(50), 15217-15221. [Link]

-

Healy, A. R., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11686-11702. [Link]

-

Al-Mulla, A. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Journal of Chemistry, 2020, 8871986. [Link]

- Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.

-

Al-Tel, T. H. (2005). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron: Asymmetry, 16(2), 433-441. [Link]

- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

-

Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 45(44), 7458-7461. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

-

Dow, N. W., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1891-1906. [Link]

-

Deev, S. L., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceutical Chemistry Journal, 56(1), 1-6. [Link]

-

Al-Taei, A., et al. (2018). and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction. Tetrahedron, 74(38), 5521-5527. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

J&K Scientific LLC. (2025). Mitsunobu Reaction. J&K Scientific LLC. [Link]

-

Organ, M. G., et al. (2006). A Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst for Buchwald-Hartwig Amine Arylation. Angewandte Chemie, 118(44), 7622-7625. [Link]

-

ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Charette, A. B., & De, S. K. (2005). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 7(1), 111-114. [Link]

-

de Souza, M. A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 126(11), 1835-1844. [Link]

-

Iska, V. B., & Gati, W. P. (2021). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

-

Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

-

Trost, B. M., & Stiles, D. T. (2015). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Chemical Science, 6(11), 6393-6397. [Link]

-